N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18FN3O4S and its molecular weight is 475.49. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
One application of similar compounds is in the development of radioligands for positron emission tomography (PET) imaging. Compounds within this chemical class have been explored for their selective binding to the translocator protein (18 kDa), a protein associated with mitochondrial function in cells. Radiolabeling these compounds with fluorine-18 enables in vivo imaging of various biological processes, including neuroinflammation and tumor metabolism. This application underscores the compound's potential in diagnostic imaging and the study of diseases at the molecular level (Dollé et al., 2008).
Anti-Inflammatory Activity
Another research direction involves the synthesis of novel derivatives of this chemical class to evaluate their anti-inflammatory activity. By modifying the core structure and introducing various functional groups, scientists aim to enhance the compound's efficacy and selectivity towards inflammatory pathways. This area of research is critical for developing new therapeutic agents to treat chronic inflammation and associated disorders (Sunder & Maleraju, 2013).
Anticancer Activity
Compounds structurally related to N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and tested for their anticancer properties. By targeting specific cellular pathways or enzymes, these compounds show promise in inhibiting cancer cell growth and proliferation. Such research contributes to the ongoing search for more effective and less toxic cancer treatments (Al-Sanea et al., 2020).
Novel Heterocyclic Compound Synthesis
This compound and its derivatives serve as precursors for synthesizing a wide range of novel heterocyclic compounds. These new compounds, featuring diverse structural motifs, have potential applications across various fields of chemistry and biology, including drug development, material science, and as probes for biological studies. The ability to generate new molecules with tailored properties highlights the fundamental role of such compounds in advancing scientific research (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Properties
Explorations into the antimicrobial and antifungal activities of derivatives of this compound reveal their potential in addressing resistant strains of bacteria and fungi. Identifying compounds with potent antimicrobial properties is crucial in the fight against infectious diseases, especially those resistant to existing antibiotics (Kerru et al., 2019).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O4S/c1-32-18-11-9-17(10-12-18)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28-25(29)34-14-21(30)27-16-6-4-5-15(26)13-16/h2-13H,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSFFBWXXPRYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.